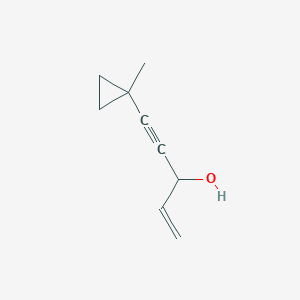

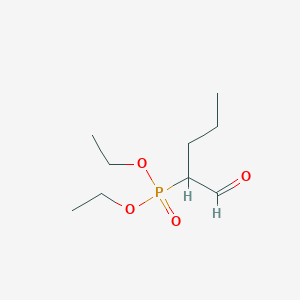

Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

An efficient enantioselective synthesis of a related compound, demonstrating a key step in iodolactamization, provides a foundation for the synthesis of benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate and its derivatives (Campbell et al., 2009). This approach highlights the potential for synthesizing highly functionalized carbamates through strategic reaction sequences.

Molecular Structure Analysis

The molecular structure of similar cyclohexene derivatives has been analyzed, showing the keto-amine tautomeric form with strong intramolecular N-H...O hydrogen bonding, which could provide insights into the molecular structure of benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate (Odabaşoǧlu et al., 2003).

Chemical Reactions and Properties

Studies on benzylic functionalization and reactions of cyclohexane derivatives provide a basis for understanding the chemical reactivity and potential reactions involving benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate. These reactions include benzylic bromination and Ritter-type reactions, which are crucial for accessing building blocks for further synthesis (Bykova et al., 2018).

Physical Properties Analysis

The physical properties of cyclohexene derivatives, including their crystalline structure and phase behavior, have been extensively studied. These studies contribute to our understanding of the physical characteristics of benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate, such as solubility, crystallinity, and thermal properties (Lattermann & Staufer, 1989).

Chemical Properties Analysis

The chemical properties of similar compounds, including reactivity, stability, and interactions with other molecules, provide valuable insights into the behavior of benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate. Studies on the rearrangements and fragmentations of cyclopropylmethoxychlorocarbene and cyclobutoxychlorocarbene offer perspectives on the stability and reactivity of cyclohexene derivatives (Moss et al., 2004).

Applications De Recherche Scientifique

Catalytic Oxidation of Cyclohexene

Cyclohexene oxidation is a critical reaction in the chemical industry, producing various intermediates with different oxidation states and functional groups, such as 7-oxabicyclo[4.1.0]heptane and cyclohex-2-en-1-one. These intermediates are widely used in the chemical industry, and controllable oxidation reactions for cyclohexene that can selectively afford targeted products are synthetically valuable for applications in academia and industry. This highlights the potential of benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate in catalytic oxidation processes due to its structural similarities with cyclohexene derivatives (Cao et al., 2018).

Metalloporphyrin-Catalysed Reactions

Metalloporphyrins are used as catalysts in saturated C-H bond functionalization, including hydroxylation, amination, and carbenoid insertion. Given the structural characteristics of benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate, it may be a suitable substrate for metalloporphyrin-catalysed reactions, leading to selective functionalization of its saturated C-H bonds. These reactions are significant for organic synthesis and biomimetic studies (Che et al., 2011).

Supramolecular Chemistry

Compounds with benzene rings and carboxamide groups, similar to the core structure of benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate, play a significant role in supramolecular chemistry. They are used in nanotechnology, polymer processing, and biomedical applications due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. The versatile nature of such compounds promises a bright future in various applications (Cantekin et al., 2012).

Synthetic Protocols for Pharmacologically Important Structures

Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate could serve as a precursor in synthetic protocols for pharmacologically important structures. Similar compounds, like 6H-Benzo[c]chromen-6-ones, are core structures of secondary metabolites with significant pharmacological importance, necessitating efficient synthetic procedures for their production. This emphasizes the potential application of benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate in the synthesis of pharmacologically relevant compounds (Mazimba, 2016).

Propriétés

Numéro CAS |

124678-01-9 |

|---|---|

Nom du produit |

Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate |

Formule moléculaire |

C15H19NO3 |

Poids moléculaire |

275.34 g/mol |

Nom IUPAC |

benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]-N-methylcarbamate |

InChI |

InChI=1S/C16H21NO3/c1-17(15-10-6-5-9-14(15)11-18)16(19)20-12-13-7-3-2-4-8-13/h2-8,14-15,18H,9-12H2,1H3/t14-,15-/m0/s1 |

Clé InChI |

AOAJLOBEFOQPKW-GJZGRUSLSA-N |

SMILES isomérique |

CN([C@H]1CC=CC[C@H]1CO)C(=O)OCC2=CC=CC=C2 |

SMILES |

CN(C1CC=CCC1CO)C(=O)OCC2=CC=CC=C2 |

SMILES canonique |

CN(C1CC=CCC1CO)C(=O)OCC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)

![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)